Mono(1-octylquinolin-1-ium) tribromide

Description

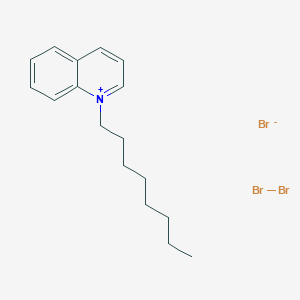

Mono(1-octylquinolin-1-ium) tribromide is a quaternary ammonium tribromide compound characterized by its organic cation (1-octylquinolinium) and tribromide (Br₃⁻) anion. Such compounds are widely utilized as brominating agents in organic synthesis due to their ability to deliver bromine selectively under mild conditions. The 1-octylquinolinium cation imparts enhanced solubility in non-polar solvents, making it advantageous for reactions in chlorinated or aromatic media . Unlike inorganic tribromides, this compound’s organic cation reduces halogen exchange (e.g., chlorine incorporation) during bromination, improving product purity .

Properties

Molecular Formula |

C17H24Br3N |

|---|---|

Molecular Weight |

482.1 g/mol |

IUPAC Name |

molecular bromine;1-octylquinolin-1-ium;bromide |

InChI |

InChI=1S/C17H24N.Br2.BrH/c1-2-3-4-5-6-9-14-18-15-10-12-16-11-7-8-13-17(16)18;1-2;/h7-8,10-13,15H,2-6,9,14H2,1H3;;1H/q+1;;/p-1 |

InChI Key |

XHOPZSQPEIMISX-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCC[N+]1=CC=CC2=CC=CC=C21.[Br-].BrBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mono(1-octylquinolin-1-ium) tribromide typically involves the quaternization of 1-octylquinoline with bromine. The reaction is carried out under controlled conditions to ensure the formation of the tribromide salt. The general synthetic route can be summarized as follows:

Starting Material: 1-octylquinoline.

Reagent: Bromine (Br₂).

Solvent: An appropriate solvent such as acetonitrile or dichloromethane.

Reaction Conditions: The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the formation of the tribromide salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The process would include:

Continuous Addition: Controlled addition of bromine to a solution of 1-octylquinoline.

Temperature Control: Maintaining an optimal temperature to prevent side reactions.

Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Mono(1-octylquinolin-1-ium) tribromide can undergo various chemical reactions, including:

Oxidation: The bromine atoms can participate in oxidation reactions, making the compound a potential oxidizing agent.

Reduction: Under specific conditions, the bromine atoms can be reduced, leading to the formation of different products.

Substitution: The bromine atoms can be substituted by other nucleophiles, resulting in the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Formation of quinoline derivatives with higher oxidation states.

Reduction: Formation of de-brominated quinoline derivatives.

Substitution: Formation of new quaternary ammonium salts with different substituents.

Scientific Research Applications

Mono(1-octylquinolin-1-ium) tribromide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in oxidation and substitution reactions.

Biology: Investigated for its potential antimicrobial properties due to the presence of bromine atoms.

Medicine: Explored for its potential use in drug development, particularly as an antimicrobial or anticancer agent.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Mono(1-octylquinolin-1-ium) tribromide exerts its effects involves the interaction of the bromine atoms with biological molecules. The bromine atoms can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can interact with nucleophiles in biological systems, leading to the modification of proteins and nucleic acids.

Comparison with Similar Compounds

Structural Variations in Tribromide Ions

The geometry of the Br₃⁻ anion is highly cation-dependent. Studies on analogous compounds reveal:

| Compound | Bond Lengths (Å) | Bond Angle (°) | Symmetry |

|---|---|---|---|

| [(CH₃)₃NH]₂⁺Br₃⁻ | 2.53, 2.54 | 171 | Near-symmetrical |

| CsBr₃ | 2.44, 2.70 | 177.5 | Asymmetrical |

| PBr₇ | 2.39, 2.91 | 177.3 | Highly distorted |

Mono(1-octylquinolin-1-ium) tribromide is expected to exhibit intermediate asymmetry due to its bulky organic cation, which disrupts ionic packing. The larger cation likely elongates one Br–Br bond (estimated 2.5–2.6 Å) while maintaining near-linear geometry (~177°) .

Solubility and Reactivity

- Organic Solvent Compatibility: The 1-octylquinolinium cation enhances solubility in chlorinated solvents (e.g., CCl₄), enabling homogeneous bromination reactions. In contrast, CsBr₃ and NH₄Br₃ are insoluble in such media, limiting their utility .

- Recyclability: Unlike inorganic tribromides, this compound can be regenerated via bromide ion exchange, reducing waste. For example, monochloride byproducts formed during bromination are converted back to tribromides using KBr, enabling reagent recycling .

- Reactivity Profile: The distorted Br₃⁻ structure in CsBr₃ and PBr₇ correlates with higher bromine release under harsh conditions. However, this compound offers controlled bromine transfer at lower temperatures, minimizing side reactions .

Performance in Bromination Reactions

A comparative analysis of bromination efficiency:

| Compound | Chlorine Byproduct (%) | Reaction Temperature (°C) | Substrate Scope |

|---|---|---|---|

| This compound | <5 | 25–40 | Alkenes, alkynes |

| PBr₇ | 15–20 | 60–80 | Limited to robust substrates |

| CsBr₃ | 10–15 | 50–70 | Polar substrates |

The organic cation in this compound shields the tribromide ion from solvent interactions, reducing halogen exchange and byproduct formation . This contrasts sharply with PBr₇, which generates significant HBr byproducts and requires elevated temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.